![molecular formula C15H13IN2O3 B5565033 N'-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]-2-iodobenzohydrazide](/img/structure/B5565033.png)
N'-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]-2-iodobenzohydrazide
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Overview
Description
N’-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]-2-iodobenzohydrazide is a Schiff base hydrazone compound Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]-2-iodobenzohydrazide typically involves the condensation reaction between 3-hydroxy-4-methoxybenzaldehyde and 2-iodobenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]-2-iodobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the azomethine group to an amine group.
Substitution: The iodine atom in the benzohydrazide moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines.
Scientific Research Applications
N’-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]-2-iodobenzohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]-2-iodobenzohydrazide involves its interaction with molecular targets such as enzymes and metal ions. The azomethine group plays a crucial role in binding to metal ions, forming stable complexes that can inhibit enzyme activity. In corrosion inhibition, the compound adsorbs onto the metal surface, forming a protective layer that prevents corrosion .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N’-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]-2-iodobenzohydrazide is unique due to the presence of the iodine atom, which can influence its reactivity and binding properties.
Properties
IUPAC Name |
N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]-2-iodobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13IN2O3/c1-21-14-7-6-10(8-13(14)19)9-17-18-15(20)11-4-2-3-5-12(11)16/h2-9,19H,1H3,(H,18,20)/b17-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RICLHMUOBOEBKG-RQZCQDPDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=CC=CC=C2I)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2I)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13IN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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